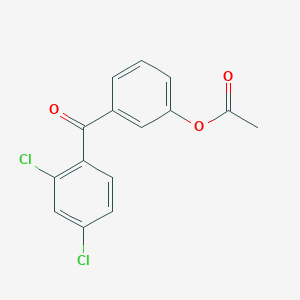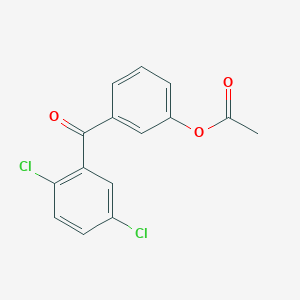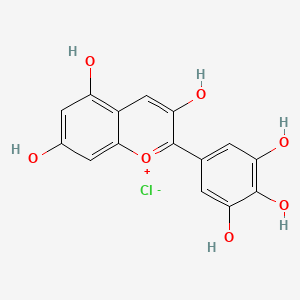
3-(Amidinothio)-1-propanesulfonic acid
説明
3-(Amidinothio)-1-propanesulfonic acid is a useful research compound. Its molecular formula is C4H10N2O3S2 and its molecular weight is 198.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Properties in Polyisocyanates
A study by Peng et al. (2019) explored the synthesis of N-alkylated aminosulfonic acids (NASAs), such as 3-(Cyclohexylamino)-1-propanesulfonic acid, in the production of water-dispersible polyisocyanates (WDPs). These WDPs were used to create two-component waterborne polyurethane coatings, demonstrating applications in materials science, particularly in coating technologies (Peng, Tang, Yuan, & Qu, 2019).
Application in Fuel Cells
Zanchet et al. (2020) researched 3-triethylammonium propane sulfonic acid and its variants for use in Nafion-based composite membranes for proton exchange membrane fuel cells. This study indicates the potential of such compounds in improving the thermal stability, hydrophilicity, and conductivity of fuel cell membranes (Zanchet, Trindade, Bariviera, Borba, Santos, Paganin, de Oliveira, Ticianelli, Martini, & de Souza, 2020).
Oxidation Studies in Organic Chemistry
González and Podlech (2021) conducted a comparative study on the oxidation of dithia compounds, including substances like 1,3-Bis(methylthio)propane. This research is significant in understanding the oxidation mechanisms of sulfur-containing organic compounds, relevant to various chemical synthesis processes (González & Podlech, 2021).
Hydrogel Applications
Yu et al. (2020) investigated the use of poly(2-acrylamido-2-methyl-1-propanesulfonic acid) in polyelectrolyte hydrogels. Their study highlights the transformation of these hydrogels to tough materials via metal-coordination complexes, suggesting applications in biomedical and engineering fields due to their dynamic and reversible mechanical properties (Yu, Zheng, Fang, Ying, Du, Wang, Ren, Wu, & Zheng, 2020).
Synthesis of Graft Copolymers
Abdelrahman et al. (2019) synthesized graft copolymers of maltodextrin or chitosan with 2-acrylamido-2-methyl-1-propanesulfonic acid, demonstrating their application in the removal of heavy metal ions from aqueous media. This research underscores the potential of such polymers in environmental applications, particularly in water purification and treatment processes (Abdelrahman, Abdel-Salam, El Rayes, & Mohamed, 2019).
Electrolytes for Industrial Cleaning
Verma and Quraishi (2022) studied sulfamic acid, a compound related to aminosulfonic acids, as an environmentally friendly alternative electrolyte for industrial cleaning and corrosion inhibition. This highlights the potential use of similar sulfonic acid derivatives in industrial applications, emphasizing their environmental benefits and effectiveness (Verma & Quraishi, 2022).
Polyelectrolyte Membrane Fuel Cell Development
Yoon et al. (2019) conducted research on the synthesis of sulfonated poly(N-propylsulfonicacid isatin biphenylene) for polymer electrolyte membrane fuel cells. Their study contributes to the development of advanced materials for fuel cells, particularly in enhancing ion exchange capacity and conductivity (Yoon, Ryu, Kim, Chandra, Ahmed, Yang, Lee, Kim, & Kim, 2019).
Organic Synthesis and Chemical Kinetics
Qin, Cheng, and Jiao (2022) and Altarawneh (2021) explored the use of trifluoromethanesulfonic anhydride in organic synthesis, highlighting its applications in electrophilic activation and conversion of various compounds, including sulfonic acids. This research underlines the utility of such compounds in the synthesis of a wide range of organic materials (Qin, Cheng, & Jiao, 2022) (Altarawneh, 2021).
作用機序
Target of Action
The primary targets of 3-(Amidinothio)-1-propanesulfonic acid are yet to be identified. This compound, like many other amino acids, may interact with various proteins and enzymes in the body, influencing their function and activity .
Mode of Action
It is known that amino acids can form polymers through a nucleophilic attack by the amino group of an amino acid at the electrophilic carbonyl carbon of the carboxyl group of another amino acid . This could potentially be a part of the interaction mechanism of this compound with its targets.
Biochemical Pathways
Amino acids are known to be synthesized from glycolytic and citric acid cycle intermediates . Therefore, it is plausible that this compound could influence these pathways and their downstream effects.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
Amino acids are known to play a crucial role in protein synthesis and can influence the structure and function of proteins . Therefore, it is plausible that this compound could have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and nutrient availability can affect the biochemical composition of amino acids . Therefore, these factors could potentially influence the action of this compound.
特性
IUPAC Name |
3-carbamimidoylsulfanylpropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3S2/c5-4(6)10-2-1-3-11(7,8)9/h1-3H2,(H3,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLJIOAPXLAGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865007 | |
| Record name | 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21668-81-5 | |
| Record name | 3-[(Aminoiminomethyl)thio]-1-propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21668-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021668815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid, 3-[(aminoiminomethyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(aminoiminomethyl)thio]propanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















